molecular formula C8H18N2 B14319894 2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine CAS No. 112695-32-6

2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine

Cat. No.: B14319894
CAS No.: 112695-32-6
M. Wt: 142.24 g/mol
InChI Key: BLRUKUVDTQDZCF-UHFFFAOYSA-N
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Description

2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of an imine group (C=N) and an amine group (NH2), making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine can be achieved through the reaction of 4-methylpentan-2-one with ethylenediamine under acidic conditions. The reaction involves the formation of an imine intermediate, which is subsequently reduced to form the desired amine.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. Purification is achieved through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various alkyl or aryl groups.

Scientific Research Applications

2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethanamine: A tertiary amine with similar reactivity but different steric properties.

    N-Ethylethanamine: A secondary amine with comparable nucleophilicity.

    N-Methyl-1-propanamine: Another secondary amine with similar chemical behavior.

Uniqueness

2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine is unique due to its combination of an imine and amine group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-methylpentan-2-ylideneamino)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)6-8(3)10-5-4-9/h7H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRUKUVDTQDZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50764463
Record name 2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50764463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112695-32-6
Record name 2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50764463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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